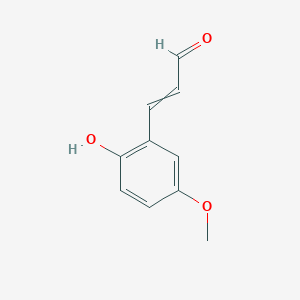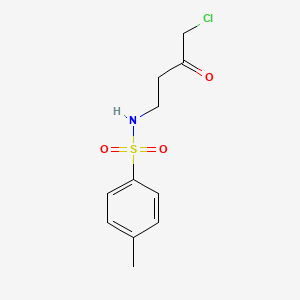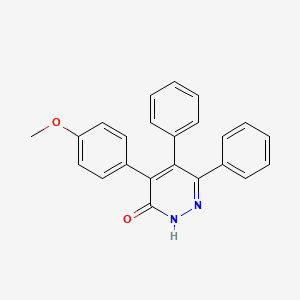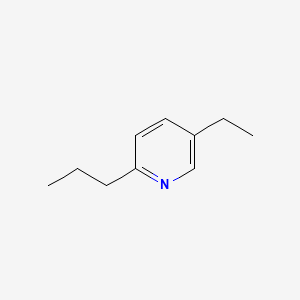
5-Ethyl-2-propylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-propylpyridine is an organic compound with the molecular formula C10H15N and a molecular mass of 149.23 g/mol . It belongs to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. Pyridine derivatives are widely used in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-propylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes in the presence of ammonia. For instance, the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst at temperatures ranging from 200 to 300°C and pressures of 12 to 13 MPa can yield this compound . Another method involves the use of cyclic acetaldehyde ammonia trimer (AAT) as a starting material, with ammonium acetate as a promoter to adjust the pH of the reaction solution .
Industrial Production Methods
Industrial production of this compound typically employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This method allows for the production of the compound in high yields, with careful control of reaction conditions to minimize by-product formation .
化学反応の分析
Types of Reactions
5-Ethyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
5-Ethyl-2-propylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other pyridine derivatives and complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anti-inflammatory activities.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
作用機序
The mechanism of action of 5-Ethyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but with a methyl group instead of a propyl group.
2-Propyl-5-methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-propylpyridine: An isomer with the ethyl and propyl groups swapped.
Uniqueness
5-Ethyl-2-propylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and propyl groups can affect the compound’s steric and electronic properties, making it distinct from other pyridine derivatives .
特性
CAS番号 |
23580-54-3 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
5-ethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-3-5-10-7-6-9(4-2)8-11-10/h6-8H,3-5H2,1-2H3 |
InChIキー |
RGVRNZNGFUAVOJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=C(C=C1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


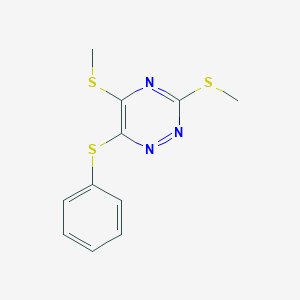
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
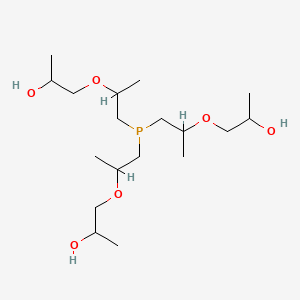
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)



